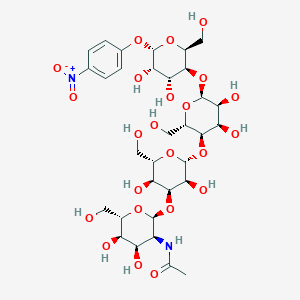
Methyl 6-amino-2-chloropyrimidine-4-carboxylate
Descripción general
Descripción
“Methyl 6-amino-2-chloropyrimidine-4-carboxylate” is a chemical compound with the CAS Number: 944129-00-4 . It has a molecular weight of 187.59 .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 6-amino-2-chloro-4-pyrimidinecarboxylate . The InChI code is 1S/C6H6ClN3O2/c1-12-5(11)3-2-4(8)10-6(7)9-3/h2H,1H3,(H2,8,9,10) .Physical And Chemical Properties Analysis
The compound is a solid . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Fungicidal Properties
Methyl 6-amino-2-chloropyrimidine-4-carboxylate is involved in the synthesis of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, which are starting materials for preparing the methyl esters of corresponding 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids. These synthesized derivatives possess fungicidal properties, indicating their potential application in agriculture and plant protection (Tumkevicius, Urbonas, & Vainilavicius, 2013).
Structural Analysis
X-ray methods have been used to study the structures of isomorphous pyrimidines like 2-amino-4-methyl-6-chloropyrimidine, showing that the molecules are based on planar six-membered rings with the C—C and C—N bonds in the ring having approximately 50% double-bond character. This type of structural analysis is crucial in understanding the chemical properties and potential applications of these compounds (Clews & Cochran, 1948).
Nitrification Inhibition for Agricultural Efficiency
The compound's degradation and persistence as a nitrification inhibitor were evaluated in soil, particularly in the context of increasing the efficiency of nitrogenous fertilizers in rice–wheat cropping systems. This implies its potential use in agricultural practices to enhance crop yield and reduce environmental pollution (Srivastava et al., 2016).
Electrolytic Reduction Studies
Electrolytic reduction studies of 2‐Amino‐4‐chloropyrimidine and its derivatives provide insights into the chemical behavior of these compounds under different conditions, which can be crucial for various industrial applications, including pharmaceuticals and material science (Sugino et al., 1957).
Co-Crystal Design and Supramolecular Architectures
The design of a series of isostructural co-crystals involving 2-amino-4-chloro-6-methyl pyrimidine with various carboxylic acids demonstrates the potential of this compound in the field of crystal engineering and supramolecular chemistry. Such studies are important for the development of new materials with specific physical and chemical properties (Ebenezer, Muthiah, & Butcher, 2011).
Antimicrobial Activity
Research into the antimicrobial activity of related compounds such as 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, which share structural similarities with Methyl 6-amino-2-chloropyrimidine-4-carboxylate, suggests potential biomedical applications in the development of new antimicrobial agents (Kolisnyk et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
methyl 6-amino-2-chloropyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O2/c1-12-5(11)3-2-4(8)10-6(7)9-3/h2H,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPNGOOGJKXYRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-amino-2-chloropyrimidine-4-carboxylate | |
CAS RN |
944129-00-4 | |
| Record name | methyl 6-amino-2-chloropyrimidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1423169.png)
![4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl]methyl}aniline](/img/structure/B1423170.png)










